N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a benzothiazole-derived compound featuring a furan-2-carboxamide core and a pyridin-2-ylmethyl substituent. The 4-methoxy-7-methylbenzo[d]thiazole moiety is critical for receptor interaction, while the amide-linked heterocyclic groups (e.g., furan, pyridyl) influence potency and efficacy .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13-8-9-15(25-2)17-18(13)27-20(22-17)23(12-14-6-3-4-10-21-14)19(24)16-7-5-11-26-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHCSGAOCRGYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the furan ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Formation of the carboxamide linkage: This can be achieved by reacting the furan-2-carboxylic acid with an amine derivative of the benzo[d]thiazole and pyridine rings under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a drug candidate for treating diseases due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Activity Trends
The structure-activity relationship (SAR) of benzothiazole-based M4 positive allosteric modulators (PAMs) highlights the importance of the benzothiazole core and substituent flexibility. Below is a comparative analysis of analogs with modifications to the amide group and benzothiazole moiety:
Table 1: Comparison of Amide-Modified Analogs
Key Findings :
- Furan vs. Pyridyl : The 2-furyl group (Compound 4) matches the EC50 of ML293 (1.3 µM) but exhibits lower efficacy (<40% vs. 65% for pyridyl analogs) .
- Pyrazine Modifications : Compound 23 (2-pyrazine) shows the highest potency (EC50 = 1.1 µM) but retains low efficacy, suggesting heteroaryl bulk tolerance without functional enhancement .
- Urea Replacements : Urea-linked analogs (e.g., 29) are inactive, underscoring the necessity of the amide bond for receptor interaction .
Table 2: Benzothiazole Core Modifications
| Compound ID | Benzothiazole Modification | Activity |
|---|---|---|
| 50 | No 4-methoxy/7-methyl | Inactive |
| – | Thiazolo[5,4-b]pyridine | Inactive |
Key Findings :
Pharmacokinetic (PK) and Selectivity Comparisons
- ML293 (Compound 1) : Displays low clearance (11.6 mL/min/kg in rats), high brain penetrance (brain:plasma ratio = 0.85), and selectivity for M4 over other mAChR subtypes .
- Earlier M4 PAMs: Derived from thieno[2,3-b]pyridine scaffolds, these compounds suffered from poor PK properties (e.g., high clearance, low brain exposure), which ML293 overcomes .
Functional Assay Context
All compounds were evaluated using calcium mobilization assays in CHO cells expressing human M4 receptors. Responses were normalized to ACh EC80, with EC50 values derived via four-parameter logistic curve fitting . This standardized method ensures comparability across analogs.
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and promising biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole ring, a pyridine moiety, and a furan-2-carboxamide group. Its molecular formula is , with a molecular weight of approximately 395.52 g/mol. The presence of multiple heteroatoms and aromatic systems contributes to its biological interactions and properties.
Structural Formula
Muscarinic Acetylcholine Receptor Modulation
Research indicates that this compound acts as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs). This modulation enhances the receptor's response to acetylcholine, potentially improving cognitive functions and exhibiting neuroprotective effects.
Antitumor Activity
The compound has shown significant antitumor activity in various studies. For instance, it demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.61 ± 1.92 |
| A549 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group on the benzothiazole ring enhances cytotoxicity by increasing electron density, which facilitates interactions with cellular targets.
Anticonvulsant Properties
In addition to its antitumor effects, the compound has been evaluated for anticonvulsant activity . A study indicated that similar thiazole compounds exhibited protective effects in animal models of epilepsy, suggesting potential therapeutic applications in seizure disorders.
While the exact mechanism of action for this compound remains under investigation, it is hypothesized to involve:
- Receptor Modulation : Enhancing mAChR activity may lead to improved neurotransmission.
- Induction of Apoptosis : In tumor cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
Study 1: Antitumor Efficacy
A recent study assessed the antitumor efficacy of the compound in vitro and in vivo. The results indicated significant tumor growth inhibition in xenograft models, with histological analyses showing reduced proliferation markers (Ki67) and increased apoptosis markers (Caspase-3).
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that treatment with this compound improved cognitive function and reduced neuronal loss in animal models subjected to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
